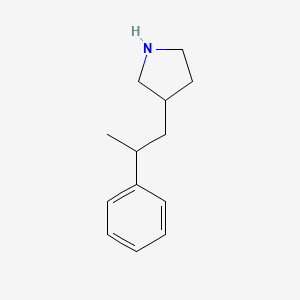

3-(2-Phenylpropyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylpropyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11(9-12-7-8-14-10-12)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUNJVRWICYWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCNC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3 2 Phenylpropyl Pyrrolidine Derivatives

Design Principles for Modulating Biological Activities through Systematic Structural Variation

The design of novel 3-(2-phenylpropyl)pyrrolidine derivatives is often guided by established principles of medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties. A primary strategy involves the application of quantitative structure-activity relationship (QSAR) models, which correlate the biological activity of a series of compounds with their physicochemical properties. By developing these models, researchers can predict the activity of novel analogs and prioritize their synthesis, thereby streamlining the drug discovery process.

Key design principles for this class of compounds include:

Scaffold Hopping and Bioisosteric Replacement: Replacing the core pyrrolidine (B122466) ring or the phenylpropyl side chain with structurally similar but electronically or sterically different groups can lead to improved biological activity or altered selectivity. For instance, the phenyl group may be replaced with other aromatic or heteroaromatic rings to explore different binding interactions.

Conformational Restriction: Introducing conformational constraints, such as incorporating the flexible side chain into a ring system, can lock the molecule into a bioactive conformation, potentially increasing affinity for the target receptor.

Functional Group Modification: The introduction, removal, or modification of functional groups on the pyrrolidine ring or the phenylpropyl moiety can significantly impact biological activity by altering hydrogen bonding, hydrophobic interactions, or metabolic stability.

Analysis of Positional and Substituent Effects on the Pyrrolidine Ring System

Systematic modifications of the pyrrolidine ring in this compound analogs have revealed critical insights into the structural requirements for biological activity. The position, nature, and stereochemistry of substituents on the pyrrolidine ring can profoundly influence a compound's affinity and selectivity for its target.

Research on related 3,3-disubstituted pyrrolidines has demonstrated that the introduction of substituents at the 3-position can lead to potent monoamine triple reuptake inhibitors nih.gov. For instance, the presence of a second substituent at the 3-position alongside the phenylpropyl group can modulate the potency and selectivity profile.

Furthermore, the nitrogen atom of the pyrrolidine ring is a key point for modification. N-alkylation or N-acylation can significantly alter the compound's properties. Studies on 3-(3-hydroxyphenyl)pyrrolidine analogues have shown that the length and nature of the N-alkyl substituent are crucial for dopamine D3 receptor affinity and selectivity nih.gov. A homologous series of N-alkyl derivatives, from N-pentyl to N-decyl, has been synthesized to probe the dimensions of the secondary binding pocket of the D3 receptor nih.gov.

| Compound | N-Substituent | D2 Ki (nM) | D3 Ki (nM) | D3/D2 Selectivity |

| 1a | H | 1300 | 120 | 10.8 |

| 1b | Propyl | 180 | 1.8 | 100 |

| 1c | Butyl | 230 | 1.3 | 177 |

| 1d | Pentyl | 310 | 1.1 | 282 |

| Data derived from studies on N-substituted 3-(3-hydroxyphenyl)pyrrolidine analogs, illustrating the impact of N-substituent length on dopamine receptor affinity and selectivity. |

Impact of Phenylpropyl Chain Modifications on Biological Potency and Selectivity

The 2-phenylpropyl side chain is a critical determinant of the pharmacological profile of these derivatives. Modifications to this chain, including alterations to the phenyl ring and the propyl linker, have been extensively explored to fine-tune biological activity.

Substituents on the phenyl ring can influence electronic properties, lipophilicity, and steric interactions with the target protein. For example, in a series of α-pyrrolidinopropiophenones (α-PPP) and their derivatives, which are structurally related to this compound, modifications to the phenyl ring were shown to impact their activity as partial releasers at the human norepinephrine transporter (hNET) researchgate.net.

| Compound | Phenyl Ring Substituent | hDAT IC50 (µM) | hNET IC50 (µM) | hSERT IC50 (µM) |

| α-PPP | Unsubstituted | 0.29 | 0.21 | >10 |

| MDPPP | 3,4-Methylenedioxy | 0.18 | 0.25 | >10 |

| 3Br-PPP | 3-Bromo | 0.45 | 0.33 | >10 |

| α-PVP | Unsubstituted (with ketone) | 0.02 | 0.04 | >10 |

| Data adapted from a pharmacological characterization of α-PPP derivatives, showing the influence of phenyl ring substitution on monoamine transporter inhibition. |

Alterations to the propyl chain, such as changing its length or introducing rigidity, can also have a significant impact. Shortening or lengthening the chain can disrupt the optimal distance between the pyrrolidine nitrogen and the phenyl ring, leading to a loss of potency.

Stereochemical Implications in Ligand-Target Interactions

The presence of at least two chiral centers in this compound (at the 3-position of the pyrrolidine ring and the 2-position of the propyl chain) gives rise to multiple stereoisomers. The absolute configuration of these stereocenters is often a critical factor in determining the biological activity, as enantiomers and diastereomers can exhibit significantly different potencies and selectivities due to the stereospecific nature of their interactions with biological targets.

Comparative Analysis of Diastereomeric and Enantiomeric Potency Differences

The differential pharmacological effects of stereoisomers are a well-established phenomenon in medicinal chemistry. For this compound derivatives, the spatial arrangement of the phenyl group and the pyrrolidine ring relative to each other can dramatically influence how the molecule fits into a receptor's binding pocket.

Studies on enantiomeric 3-(3-hydroxyphenyl)pyrrolidine analogues have highlighted the chirality preference of the orthosteric binding site of the dopamine D3 receptor nih.gov. In one such study, the (R)-enantiomer consistently showed higher affinity for the D3 receptor compared to the (S)-enantiomer, demonstrating a clear stereochemical preference.

| Compound | Stereochemistry | D3 Ki (nM) |

| (R)-Analog | R | 1.3 |

| (S)-Analog | S | 25 |

| Illustrative data showing the enantiomeric preference for D3 receptor binding in a series of 3-(3-hydroxyphenyl)pyrrolidine derivatives. |

This stereoselectivity underscores the importance of controlling the stereochemistry during the synthesis of these compounds to obtain the desired pharmacological profile. The less active enantiomer may be considered an impurity or could potentially contribute to off-target effects. Therefore, a thorough understanding and characterization of the biological activities of individual stereoisomers are crucial for the development of safe and effective therapeutic agents based on the this compound scaffold.

Molecular Interactions and Ligand Target Binding Elucidation

Characterization of Non-Covalent Interactions in Molecular Recognition

Non-covalent interactions are fundamental to the molecular recognition process, enabling the specific and reversible binding of ligands to their protein targets. The chemical architecture of 3-(2-Phenylpropyl)pyrrolidine allows for several key types of these interactions.

The pyrrolidine (B122466) ring of the molecule is a critical contributor to its ability to form hydrogen bonds. The secondary amine (N-H) group within the saturated five-membered ring can act as a hydrogen bond donor. chemicalbook.com Simultaneously, the nitrogen atom's lone pair of electrons allows it to function as a hydrogen bond acceptor. rsc.org This dual capability enables the formation of precise hydrogen bonding networks with amino acid residues in a binding pocket, such as the side chains of aspartate, glutamate, serine, or threonine, as well as with backbone carbonyls and amides. researchgate.net The formation of these bonds is highly directional and contributes significantly to the stability and specificity of the ligand-protein complex. nih.gov The orientation and accessibility of the N-H group and the nitrogen lone pair are influenced by the puckering of the pyrrolidine ring and the steric hindrance imposed by the adjacent phenylpropyl substituent. nih.gov

The phenylpropyl side chain is the primary mediator of aromatic and hydrophobic interactions. nih.gov

Aromatic (π-π) Interactions: The phenyl group can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the binding site. mdpi.com These interactions can occur in several geometries, including face-to-face (sandwich) or parallel-displaced (staggered) arrangements, contributing to the stability of the complex. libretexts.orgwikipedia.org The interaction between the electron-rich π-system of the phenyl ring and that of an aromatic residue is a key factor in orienting the ligand within the active site. nih.gov

Hydrophobic Interactions: The entire 2-phenylpropyl substituent, including the aromatic ring and the aliphatic propyl chain, is nonpolar and can participate in hydrophobic interactions. researchgate.net This involves the displacement of ordered water molecules from the binding pocket and the ligand's surface, leading to a favorable increase in entropy. nih.gov The ligand seeks to minimize its contact with the aqueous environment by fitting into hydrophobic pockets of the protein, which are typically lined with nonpolar amino acid residues such as valine, leucine, isoleucine, and alanine. uchicago.edu This "hydrophobic effect" is a major driving force in protein-ligand association. bohrium.com

Table 4.1: Potential Non-Covalent Interactions of this compound

| Molecular Moiety | Interaction Type | Role | Potential Protein Interacting Partners |

|---|---|---|---|

| Pyrrolidine N-H | Hydrogen Bond | Donor | Asp, Glu, Ser, Thr, Backbone C=O |

| Pyrrolidine N atom | Hydrogen Bond | Acceptor | Gln, Asn, Ser, Thr, Backbone N-H |

| Phenyl Ring | π-π Stacking | π-system | Phe, Tyr, Trp |

| Phenylpropyl Group | Hydrophobic Interaction | Hydrophobe | Ala, Val, Leu, Ile, Met, Phe, Pro |

Elucidation of Binding Modes and Active Site Recognition in Biological Systems

The specific orientation and binding mode of this compound within a biological target are determined by the interplay of the aforementioned non-covalent forces. The molecule's structure, combining a hydrophilic hydrogen-bonding moiety (pyrrolidine) with a larger hydrophobic/aromatic group (phenylpropyl), suggests a binding mode where these two parts engage complementary regions of an active site.

A plausible binding hypothesis involves the pyrrolidine ring anchoring the molecule in a polar region of the active site through one or more hydrogen bonds. This precise interaction would orient the flexible phenylpropyl side chain, allowing it to penetrate and occupy a nearby hydrophobic pocket. nih.gov The recognition of the ligand by the active site is thus a two-part process: specific hydrogen bonding interactions provide affinity and orientation, while the hydrophobic effect drives the burial of the nonpolar substituent, further stabilizing the complex. nih.gov Molecular docking studies on similar pyrrolidine-based compounds have confirmed that this type of binding, which engages both polar and nonpolar sub-pockets, is common for achieving high affinity and selectivity. nih.govacs.org

Conformational Dynamics and Ligand-Induced Structural Changes

Both the ligand and its protein target are dynamic entities. The binding process is not a simple lock-and-key mechanism but often involves conformational adjustments in both partners, a concept known as "induced fit." nih.gov

Conformational Dynamics of the Ligand: this compound possesses significant conformational flexibility. The five-membered pyrrolidine ring is not planar and can adopt various "pucker" conformations, such as the envelope and twist forms. nih.gov The energy barrier between these conformations is typically low, allowing the ring to adapt its shape to fit the topology of the binding site. researchgate.net Furthermore, there are multiple rotatable bonds in the phenylpropyl side chain, allowing it to adopt a wide range of spatial arrangements. Out of the vast number of possible conformations, only a select few, known as the "bioactive conformation," will be compatible with binding to the target receptor.

Ligand-Induced Structural Changes: The binding of a ligand can induce shifts in the conformational ensemble of a protein. elifesciences.orgbiorxiv.org As this compound settles into its binding site, it can cause subtle but significant movements of amino acid side chains or even larger-scale rearrangements of protein loops or domains. nih.govresearchgate.net These structural changes can be critical for biological function, for instance, by closing the active site around the ligand to shield it from solvent or by repositioning catalytic residues for a reaction. This dynamic interplay ensures optimal complementarity and is a key feature of ligand-regulated biological processes. nih.gov

Computational Chemistry and in Silico Studies of 3 2 Phenylpropyl Pyrrolidine

Quantum Chemical Computations for Electronic Structure and Reactivity Prediction

Quantum chemical computations are fundamental to understanding the intrinsic properties of a molecule. scienceopen.comaps.orgmdpi.com By solving approximations of the Schrödinger equation, these methods can determine the electronic structure, which in turn dictates the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov For 3-(2-Phenylpropyl)pyrrolidine, such calculations can elucidate its chemical behavior.

Detailed research findings would typically involve the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap generally implies higher reactivity. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface reveals the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the pyrrolidine (B122466) ring is expected to be a region of negative potential (nucleophilic), while the aromatic ring and hydrogen atoms would exhibit positive potential.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Predicts chemical stability and reactivity. |

| Dipole Moment | 1.9 D | Measures overall polarity of the molecule. |

| Mulliken Charge on N | -0.45 e | Quantifies the partial negative charge on the nitrogen atom, indicating its nucleophilic character. mdpi.com |

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the interaction between a ligand, such as this compound, and the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their energetic favorability.

The primary output of a docking simulation is a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction. columbia.edu A more negative score typically indicates a stronger and more stable interaction. mdpi.com These simulations can also reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net For this compound, docking studies could predict its binding mode to various receptors, with the phenyl group likely engaging in hydrophobic interactions and the pyrrolidine nitrogen potentially forming hydrogen bonds.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Dopamine D3 Receptor | -8.5 | Asp110, Phe345, Tyr373 | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic |

| Serotonin Transporter | -7.9 | Ile172, Phe335, Ser438 | Hydrophobic, Hydrogen Bond |

| Monoamine Oxidase B | -7.2 | Tyr326, Leu171, Phe208 | Hydrophobic, Pi-Alkyl |

Density Functional Theory (DFT) Studies for Mechanistic Insights and Stereoselectivity

Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of atoms and molecules based on the electron density, offering a balance between accuracy and computational cost. scienceopen.comchemrxiv.orgnih.gov DFT is widely used to investigate reaction mechanisms, determine the structures of transition states, and predict the regio- and stereoselectivity of chemical reactions. mdpi.comnih.govdntb.gov.uamdpi.com

For a chiral molecule like this compound, DFT can be employed to understand the stereochemical outcomes of its synthesis or its reactions. For instance, in a hypothetical [3+2] cycloaddition reaction involving the pyrrolidine ring, DFT calculations could model the different possible transition states (e.g., endo vs. exo approaches). nih.govresearchgate.net By comparing the calculated activation energies for these pathways, researchers can predict which stereoisomer will be the major product. researchgate.net The pathway with the lower activation energy barrier is kinetically favored. beilstein-journals.org

| Hypothetical Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Pathway A | exo Transition State | 15.2 | Minor Product |

| Pathway B | endo Transition State | 12.8 | Major Product |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govresearchgate.net An MD simulation of this compound, both alone in solution and in complex with a biological target, can provide deep insights into its conformational flexibility and the stability of its binding interactions. nih.govmdpi.com

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the deviation of the molecule's or complex's structure from its initial pose over time; a stable RMSD value suggests the system has reached equilibrium. nih.gov RMSF measures the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule or protein. mdpi.com For a this compound-protein complex, MD simulations can validate the docking pose by assessing whether key interactions, like hydrogen bonds, are maintained throughout the simulation. researchgate.net

| Simulation System | Average RMSD (Å) | Key Hydrogen Bonds Maintained (Hypothetical) | Interpretation |

| Ligand-D3R Complex | 1.8 ± 0.3 | Pyrrolidine N-H --- Asp110 O | The complex is stable over the simulation period. |

| Ligand in Water | 2.5 ± 0.5 | N/A | The ligand explores multiple conformations in solution. |

Pharmacophore Model Generation and Virtual Database Screening

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to bind to a specific biological target. nih.govdergipark.org.trcore.ac.uk Based on the structure of an active compound like this compound, a pharmacophore model can be generated.

This model serves as a 3D query to search large chemical databases for other, structurally diverse molecules that possess the same essential features in the correct spatial arrangement. nih.govcore.ac.uk This process, known as virtual screening, is a powerful strategy for identifying novel hit compounds that are likely to be active at the same target. mdpi.comnih.govnih.govmdpi.com A pharmacophore model derived from this compound would likely include a hydrophobic feature for the phenyl group and a hydrogen bond donor/acceptor feature corresponding to the pyrrolidine nitrogen.

| Pharmacophore Feature | Position (x, y, z) | Radius (Å) | Description |

| Aromatic Ring (AR) | (3.5, 1.2, -0.5) | 1.5 | Represents the phenyl group. |

| Hydrophobic (HY) | (3.6, 1.1, -0.4) | 1.6 | Co-located with the aromatic ring. |

| Hydrogen Bond Donor (HBD) | (-1.8, -0.9, 0.2) | 1.0 | Represents the N-H group of the pyrrolidine ring. |

| Positive Ionizable (PI) | (-1.7, -0.8, 0.1) | 1.2 | Represents the potential for the nitrogen to be protonated. |

Derivatization and Analogue Design Strategies

Scaffold Modification and Diversity-Oriented Synthesis for Pyrrolidine (B122466) Derivatives

Scaffold modification is a fundamental strategy in medicinal chemistry aimed at creating structural diversity to explore new areas of chemical space and identify novel biological activities. acs.org For pyrrolidine derivatives like 3-(2-Phenylpropyl)pyrrolidine, this involves altering the core structure to generate a wide array of analogues. Diversity-oriented synthesis (DOS) is a powerful approach that facilitates the efficient creation of collections of structurally diverse small molecules. nih.govacs.org

One of the most effective methods for the diversity-oriented synthesis of pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. acs.orgrsc.org This reaction is a cornerstone for constructing functionalized pyrrolidine rings with high regio- and stereoselectivity. nih.govrsc.org By varying the components of this reaction, a multitude of derivatives can be generated from a common precursor. For instance, starting with a precursor that can generate an azomethine ylide, reaction with various substituted alkenes (dipolarophiles) would yield a library of pyrrolidines with diverse substitution patterns on the ring. This approach allows for the introduction of different functional groups at various positions, influencing the molecule's steric and electronic properties. nih.gov

Other synthetic strategies for modifying the pyrrolidine scaffold include:

Ring-closing metathesis: This method can be used to form the pyrrolidine ring from acyclic precursors, allowing for the incorporation of various substituents on the starting material.

Functionalization of pre-existing rings: Starting with proline or 4-hydroxyproline, which are readily available chiral building blocks, chemists can perform a series of reactions to introduce complexity and diversity. mdpi.com For a scaffold like this compound, modifications could include N-alkylation, N-acylation, or substitution at other positions of the pyrrolidine ring.

Asymmetric [C + NC + CC] cycloaddition: This method can be used to generate enantiomerically pure pyrrolidine fragments with a high degree of three-dimensional diversity, which is crucial for effective interaction with biological targets. nih.gov

These DOS strategies are essential for generating compound libraries that cover a broad chemical space, increasing the probability of discovering novel lead compounds. acs.org

Rational Design of Targeted Analogues Based on Established Structure-Activity Relationships

While DOS aims for broad diversity, rational design is a targeted approach that utilizes knowledge of a biological target's structure and existing structure-activity relationships (SAR) to design specific, more potent, and selective analogues. nih.govebi.ac.uk SAR studies systematically investigate how chemical structure variations in a series of compounds affect their biological activity, helping to identify the key molecular features (pharmacophores) responsible for their effects. frontiersin.orgmdpi.com

For a compound like this compound, a rational design program would begin by establishing an SAR through the systematic synthesis and biological evaluation of analogues. Modifications would typically explore three main regions of the molecule:

The Phenyl Ring: Substituents with varying electronic (electron-donating vs. electron-withdrawing) and steric properties would be introduced at the ortho, meta, and para positions. This helps to probe the binding pocket for favorable interactions.

The Propyl Linker: The length and rigidity of the linker could be altered. For example, analogues with ethyl or butyl chains, or with conformational constraints like a cyclopropyl (B3062369) group nih.gov, could be synthesized to determine the optimal distance and orientation between the phenyl and pyrrolidine moieties.

The Pyrrolidine Ring: Substitutions on the nitrogen atom or at other positions on the ring can significantly impact activity. nih.gov The stereochemistry of the substituents is also a critical factor, as different stereoisomers can have vastly different biological profiles due to specific interactions with chiral biological targets like proteins. nih.gov

The data from these modifications are compiled to build an SAR model. This model then guides the design of new analogues with a higher probability of success. For example, if para-substitution with a halogen on the phenyl ring and an R-configuration at the pyrrolidine's 3-position are found to increase activity, subsequent designs will incorporate these features.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Study for this compound Analogues This table presents illustrative data for a fictional biological target to demonstrate the principles of SAR.

| Compound ID | Phenyl Ring Substitution | Linker Modification | Pyrrolidine Ring Modification | Relative Potency |

| Parent | None | Propyl | Unsubstituted | 1 |

| A-1 | 4-Chloro | Propyl | Unsubstituted | 15 |

| A-2 | 4-Methoxy | Propyl | Unsubstituted | 3 |

| A-3 | 2-Methyl | Propyl | Unsubstituted | 0.5 |

| B-1 | None | Ethyl | Unsubstituted | 0.8 |

| B-2 | None | Cyclopropyl | Unsubstituted | 5 |

| C-1 | None | Propyl | N-Methyl | 2 |

| C-2 | 4-Chloro | Propyl | N-Methyl | 25 |

Development and Screening of Pyrrolidine-Based Compound Libraries

To efficiently explore the SAR and discover lead compounds, large collections of molecules, known as compound libraries, are often synthesized and screened for biological activity. nih.gov Combinatorial chemistry is a key technology for the rapid synthesis of such libraries. researchgate.net One powerful technique is the "split-and-pool" synthesis on a solid support, such as polymer beads, where each bead carries a single, unique compound. nih.govpnas.org

The development of a pyrrolidine-based library around the this compound scaffold would involve a combinatorial approach using a set of diverse building blocks for each variable region of the molecule. For example:

Building Block Set A (Phenyl Analogues): A collection of different substituted phenyl precursors.

Building Block Set B (Linker Analogues): Precursors that would result in varied linkers.

Building Block Set C (Pyrrolidine Analogues): Different substituted pyrrolidine cores.

By systematically combining these building blocks, a large and diverse library can be generated. A significant challenge in screening these libraries is identifying the structure of the "hit" compounds from the vast collection. Encoded library technology (ELT) addresses this by attaching a chemical "tag" (like a DNA sequence or an oligomer) to each bead, which records the synthetic steps that particular bead has undergone. nih.govresearchgate.net After screening the library against a biological target, the beads that show activity can be isolated, and their chemical tags can be "read" to deduce the structure of the active compound. pnas.org

This high-throughput approach allows for the screening of millions of compounds, far exceeding the capacity of traditional one-by-one synthesis and testing. It is a highly efficient method for extracting a large amount of information and identifying multiple active structures from a single compound collection. researchgate.netpnas.org

Table 2: Illustrative Design of a Combinatorial Library for this compound Derivatives

| Building Block Set | R1 (Phenyl Substitution) | R2 (Linker) | R3 (Pyrrolidine N-Substituent) |

| Options | H | -(CH₂)₃- | H |

| 4-F | -(CH₂)₂- | -CH₃ | |

| 4-Cl | -CH₂-Cyclopropyl- | -COCH₃ | |

| 3-CF₃ | |||

| ... (e.g., 20 variations) | ... (e.g., 5 variations) | ... (e.g., 10 variations) | |

| Total Compounds | 20 | 5 | 10 |

| Library Size | = 20 x 5 x 10 = 1,000 unique compounds |

Biological Targets and Mechanistic Pathways of Pyrrolidine Derivatives

Investigation of Angiotensin-Converting Enzyme (ACE) Inhibition by Pyrrolidine-Containing Structures

The pyrrolidine (B122466) scaffold is a key structural feature in several prominent Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension. nih.gov The natural amino acid L-proline, which contains a pyrrolidine ring, served as a foundational element in the development of these therapeutic agents.

One of the first breakthroughs in this area was Captopril , an L-proline derivative that marked a new era in drug design. researchgate.net Its development was inspired by the structure of peptides from the venom of the Brazilian pit viper, Bothrops jararaca. nih.gov Researchers hypothesized that a succinylamino acid derivative could mimic a dipeptide product and bind to the zinc ion crucial for ACE's catalytic activity. researchgate.net This led to the synthesis of succinoyl-l-proline, which showed an IC50 value of 330 nM for ACE inhibition. nih.gov Further optimization, notably the replacement of a carboxyl group with a sulfhydryl group to enhance zinc binding, resulted in the highly potent Captopril. researchgate.net

Following Captopril, other pyrrolidine-containing ACE inhibitors were developed, including Enalapril and Lisinopril . nih.gov Lisinopril is a derivative of the tripeptide phenylalanine-lysine-proline. researchgate.net These second-generation inhibitors were designed to overcome some of Captopril's limitations. nih.gov

Structure-activity relationship (SAR) studies have been crucial in optimizing these inhibitors. A series of 3-mercapto-2-methyl-propanoyl-pyrrolidine derivatives were designed and evaluated, with compound VIe showing higher hypotensive activity in vivo compared to Captopril. frontiersin.org These studies consistently highlight the importance of the pyrrolidine ring in orienting the key pharmacophores—the zinc-binding group, a carbonyl oxygen atom, and a terminal carboxyl group—for optimal interaction with the ACE active site. nih.gov

Ligand Interactions with Neurotransmitter Receptors (e.g., Melanocortin-4 Receptor, Dopamine D2/D3 Receptors)

Pyrrolidine derivatives have been extensively studied as ligands for various neurotransmitter receptors, demonstrating their potential in treating central nervous system (CNS) disorders.

Melanocortin-4 Receptor (MC4R): The MC4R is a critical regulator of appetite and energy homeostasis, making it an attractive target for anti-obesity drugs. nih.gov Several series of pyrrolidine derivatives have been synthesized and characterized as potent MC4R ligands.

A series of trans-4-phenylpyrrolidine-3-carboxamides yielded diastereoisomers with opposing activities. The (3S,4R)-compound 20f-1 was a potent agonist (EC50 of 24 nM), while its (3R,4S)-isomer 20f-2 acted as an antagonist (IC50 of 65 nM), showcasing the high stereochemical sensitivity of the receptor interaction. nih.gov Both compounds displayed high selectivity for MC4R over other melanocortin receptor subtypes. nih.gov

Another series of pyrrolidine derivatives produced compound 28c , which exhibited an agonist potency (EC50) of 6.9 nM and a binding affinity (Ki) of 13 nM, with an intrinsic activity equivalent to the endogenous ligand α-MSH. nih.gov

Additionally, pyrrolidine bis-cyclic guanidines have been identified as having nanomolar agonist potency at the related Melanocortin-3 Receptor (MC3R). researchgate.net

Dopamine D2/D3 Receptors: Dopamine D2 and D3 receptors are key targets for antipsychotic medications used in treating schizophrenia. The development of selective ligands for these receptors is a major goal in neuropharmacology. nih.gov

Research based on the structure of the D3 receptor in complex with eticlopride (B1201500) has led to the design of bitopic ligands. Structure-activity relationship studies revealed that modifying eticlopride's pyrrolidine ring, such as by N-alkylation or ring expansion, could significantly impact binding affinities to D2 and D3 receptors. While some modifications were detrimental, the addition of a linker and a secondary pharmacophore to the pyrrolidine nitrogen improved affinities.

The structural diversity of D3 receptor ligands is broad, encompassing various amine moieties including pyrrolidines, aminotetralins, and 4-phenylpiperazines. nih.gov

Other Receptors: Pyrrolidine derivatives also interact with other CNS receptors. For instance, (S)-pyrrolidines have been reported as antagonists for the CXCR4 chemokine receptor , which is implicated in cancer metastasis and inflammatory disorders. nih.gov Compound 51a showed excellent binding affinity to the CXCR4 receptor with an IC50 of 79 nM. nih.gov Furthermore, 3-pyrrolidine-indole derivatives have been evaluated as selective modulators of serotonin 5-HT2A receptors , which are involved in the action of psychedelic substances and are targets for treating mental disorders.

Enzyme Inhibition Studies (e.g., N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), Poly(ADP-ribose) Polymerase (PARP))

Beyond ACE, the pyrrolidine scaffold is integral to inhibitors of various other enzymes, demonstrating its wide applicability in targeting different mechanistic pathways.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide. The first small-molecule NAPE-PLD inhibitor was identified as a quinazoline (B50416) sulfonamide derivative. Further research led to the discovery of LEI-401 , a potent and CNS-active NAPE-PLD inhibitor with an on-target IC50 of 27 nM. LEI-401 was shown to reduce NAE levels in the brain and modulate emotional behaviors like fear extinction in mice, highlighting the role of NAPE-PLD in regulating an endogenous NAE tone that controls emotion.

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1, are involved in DNA repair and are significant targets in cancer therapy. Pyrrolidine-based compounds have been investigated as PARP-1 inhibitors. Docking studies of phenyl ketone derivatives bearing a pyrrolidine ring revealed that the phenyl ketone fragments of the most active compounds could bind to three key amino acid residues in the PARP-1 active site: Gly-863, Ser-904, and Glu-988.

Other Enzymes: The inhibitory activity of pyrrolidine derivatives extends to a wide range of other enzymes:

α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate metabolism, and their inhibition is a strategy for managing type-2 diabetes. Rhodanine-substituted spirooxindole pyrrolidine compounds have shown potent α-amylase inhibition, with IC50 values as low as 1.57 ± 0.10 μg/mL, comparable to the reference drug acarbose. frontiersin.org

Dipeptidyl Peptidase-4 (DPP-IV): This enzyme is another target for diabetes treatment. Pyrrolidine sulfonamide derivatives have been shown to inhibit DPP-IV, with one compound exhibiting an IC50 of 11.32 ± 1.59 μM. frontiersin.org

DNA Gyrase and Topoisomerase IV: These are essential bacterial enzymes and are targets for antibacterial agents. 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have been shown to inhibit E. coli DNA gyrase with IC50 values in the nanomolar range (e.g., 120 ± 10 nM for compound 22c ). frontiersin.org

Interactive Table: Enzyme Inhibition by Pyrrolidine Derivatives

Compound/Derivative Class Target Enzyme Activity (IC50) Therapeutic Area Succinoyl-l-proline ACE 330 nM Hypertension LEI-401 NAPE-PLD 27 nM Neurobiology 1,2,4-Oxadiazole Pyrrolidines (e.g., 22c) DNA Gyrase 120 nM Antibacterial Rhodanine-spirooxindole Pyrrolidines α-Amylase ~1.57 µg/mL Diabetes Pyrrolidine Sulfonamides DPP-IV 11.32 µM Diabetes

Table of Mentioned Compounds

Compound Name/Identifier Class/Type 3-(2-Phenylpropyl)pyrrolidine Subject Compound Captopril ACE Inhibitor Enalapril ACE Inhibitor Lisinopril ACE Inhibitor Succinoyl-l-proline ACE Inhibitor Precursor VIe 3-mercapto-2-methyl-propanoyl-pyrrolidine derivative 20f-1 trans-4-phenylpyrrolidine-3-carboxamide (MC4R Agonist) 20f-2 trans-4-phenylpyrrolidine-3-carboxamide (MC4R Antagonist) 28c Pyrrolidine Derivative (MC4R Agonist) 51a (S)-pyrrolidine (CXCR4 Antagonist) Eticlopride D2/D3 Receptor Ligand LEI-401 NAPE-PLD Inhibitor 22c 1,2,4-oxadiazole pyrrolidine derivative (DNA Gyrase Inhibitor) 37e Thiophen-containing Spirooxindole-pyrrolidine Acarbose α-Glucosidase Inhibitor (Reference Drug) α-MSH Endogenous Melanocortin Ligand

Advanced Spectroscopic and Analytical Methodologies in Chemical Research

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 3-(2-Phenylpropyl)pyrrolidine (C₁₃H₁₉N), HRMS would provide a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its molecular formula.

Expected findings from an HRMS analysis of this compound would include the determination of its monoisotopic mass. The predicted monoisotopic mass for the neutral molecule is 189.15175 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would likely be observed as its protonated form, [M+H]⁺, with a predicted m/z of 190.15903.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would offer insights into the compound's structure. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the pyrrolidine (B122466) ring and the phenylpropyl side chain, as well as fragmentation within the side chain itself. Common fragmentation patterns for similar compounds often involve the loss of the phenylpropyl group or parts of it, leading to characteristic fragment ions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 190.15903 |

| [M+Na]⁺ | 212.14097 |

| [M-H]⁻ | 188.14447 |

Note: The data in this table is predicted and not based on experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of a molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be determined, and through-bond and through-space correlations can establish the connectivity and stereochemistry of the molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring, the phenylpropyl side chain, and the phenyl group. The protons on the pyrrolidine ring would appear as a set of complex multiplets due to their diastereotopic nature and coupling to each other. The protons of the phenylpropyl side chain, including the methyl group, the methine proton, and the methylene (B1212753) protons, would also exhibit characteristic chemical shifts and coupling patterns. The aromatic protons of the phenyl group would typically appear in the downfield region of the spectrum (around 7.1-7.3 ppm).

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrrolidine ring would be characteristic of a saturated amine heterocycle, while the carbons of the phenylpropyl side chain and the phenyl ring would appear at chemical shifts indicative of their respective environments.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which would be valuable for determining the molecule's preferred conformation in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of this compound

| Structural Moiety | Predicted ¹H Chemical Shift Range (ppm) | Predicted ¹³C Chemical Shift Range (ppm) |

|---|---|---|

| Pyrrolidine Ring CH₂, CH | 1.5 - 3.5 | 25 - 60 |

| Phenylpropyl CH₃ | 1.1 - 1.4 | 20 - 25 |

| Phenylpropyl CH₂ | 1.6 - 2.8 | 35 - 45 |

| Phenylpropyl CH | 2.5 - 3.0 | 40 - 50 |

| Phenyl Ring CH | 7.1 - 7.3 | 125 - 130 |

Note: The data in this table is predicted based on typical chemical shift values for similar functional groups and is not based on experimental results.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are packed together in a crystal lattice.

To perform X-ray crystallography on this compound, a suitable single crystal of the compound would first need to be grown. The successful growth of a high-quality crystal is often the most challenging step in this process. Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed.

The crystal structure of this compound would reveal the exact conformation of the pyrrolidine ring, which can adopt various puckered conformations (e.g., envelope, twist). It would also show the precise orientation of the phenylpropyl substituent relative to the pyrrolidine ring. Furthermore, the analysis of the crystal packing would identify any intermolecular interactions, such as hydrogen bonds (if a suitable donor/acceptor is present, for example in a salt form) or van der Waals forces, that stabilize the crystal lattice. As no experimental crystal structure is available, a detailed discussion of these parameters remains speculative.

Circular Dichroism Spectroscopy for Chiral Compound Analysis

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly useful for determining the absolute configuration of chiral centers and studying the conformation of chiral molecules in solution.

This compound possesses two chiral centers, one at the 3-position of the pyrrolidine ring and another at the 2-position of the phenylpropyl side chain. This results in the possibility of four stereoisomers (two pairs of enantiomers). Each enantiomer would be expected to produce a CD spectrum that is a mirror image of its corresponding enantiomer.

The CD spectrum is typically characterized by Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. In this compound, the phenyl ring is the primary chromophore. The interaction of the chiral centers with the electronic transitions of the phenyl ring would give rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effects would be dependent on the absolute configuration of the chiral centers and the preferred conformation of the molecule in solution.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectroscopy to predict the CD spectrum for a given absolute configuration. By comparing the experimentally measured spectrum with the calculated spectra for the different possible stereoisomers, the absolute configuration of the compound can be determined. Without experimental data, the specific nature of the CD spectrum for any of the stereoisomers of this compound cannot be detailed.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Pyrrolidine (B122466) Design and Synthetic Route Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of medicinal chemistry. nih.govresearchgate.net These technologies offer the potential to accelerate the discovery and optimization of novel pyrrolidine-based therapeutics.

Key Applications of AI/ML in Pyrrolidine Research:

| Application Area | Description | Potential Impact |

| De Novo Drug Design | AI models, such as variational autoencoders and reinforcement learning algorithms, can generate novel molecular structures with desired pharmacological properties. nih.gov | Rapid generation of diverse and synthesizable pyrrolidine derivatives with optimized activity and safety profiles. |

| Predictive Modeling | Machine learning algorithms can predict the biological activity, pharmacokinetic properties, and potential toxicity of new pyrrolidine compounds based on their chemical structure. nih.gov | Reduction in the time and cost of preclinical development by prioritizing the most promising candidates for synthesis and testing. |

| Synthetic Route Prediction | AI-powered tools can analyze vast reaction databases to propose efficient and novel synthetic pathways for complex pyrrolidine derivatives. youtube.com | Overcoming synthetic challenges and enabling the creation of previously inaccessible molecular architectures. |

| Automated Synthesis | The integration of AI with robotic platforms can lead to the fully autonomous synthesis of designed pyrrolidine compounds, accelerating the design-make-test-analyze cycle. researchgate.net | High-throughput synthesis and screening of pyrrolidine libraries to rapidly identify lead compounds. |

By leveraging AI and ML, researchers can navigate the vast chemical space of pyrrolidine derivatives more effectively, leading to the faster identification of drug candidates with improved efficacy and fewer side effects. nih.gov

Exploration of Novel Biological Targets for Pyrrolidine Scaffolds in Emerging Therapeutic Areas

The versatility of the pyrrolidine scaffold has led to its incorporation into drugs targeting a wide range of diseases. frontiersin.org Future research will focus on exploring new biological targets for these compounds in emerging therapeutic areas.

Emerging Therapeutic Areas for Pyrrolidine Derivatives:

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | CXCR4 antagonists, Topoisomerase IV inhibitors | The pyrrolidine moiety is found in compounds showing potent anticancer activity by targeting pathways involved in cancer metastasis and cell proliferation. frontiersin.org |

| Infectious Diseases | Viral entry inhibitors, bacterial enzyme inhibitors | Pyrrolidine-based compounds have shown promise as antiviral and antibacterial agents, offering new avenues for combating drug-resistant pathogens. frontiersin.org |

| Neurodegenerative Diseases | Cholinesterase inhibitors, NOP receptor agonists | The ability of pyrrolidine derivatives to cross the blood-brain barrier makes them attractive candidates for developing treatments for diseases like Alzheimer's and Parkinson's. frontiersin.orgresearchgate.net |

| Inflammatory Disorders | Cyclooxygenase-2 (COX-2) inhibitors | Pyrrolidine-containing molecules have demonstrated anti-inflammatory properties, suggesting their potential in treating chronic inflammatory conditions. frontiersin.org |

The exploration of these and other novel targets will be driven by a deeper understanding of disease biology and the use of advanced screening technologies to identify new protein-ligand interactions.

Development of Sustainable and Environmentally Benign Synthetic Methodologies for Pyrrolidines

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals. mdpi.com Future research will prioritize the development of sustainable and environmentally friendly methods for producing pyrrolidine derivatives.

Key Strategies for Green Pyrrolidine Synthesis:

Use of Bio-sourced Starting Materials: Utilizing renewable resources like levulinic acid to synthesize pyrrolidone derivatives reduces reliance on petrochemicals. rsc.orgresearchgate.net

Catalytic Methods: Employing efficient catalysts, such as those based on iridium or palladium, can enable the synthesis of pyrrolidines under milder reaction conditions with higher atom economy. organic-chemistry.org

Solvent Selection: Replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives, such as N-octyl pyrrolidone (NOP), in processes like solid-phase peptide synthesis is a key focus. rsc.orgacs.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability for the production of pyrrolidine derivatives.

These approaches not only minimize the environmental impact of chemical synthesis but can also lead to more cost-effective and efficient manufacturing processes.

Advanced Methodologies for Studying Ligand-Target Kinetics and Thermodynamics in vitro

A comprehensive understanding of how a drug interacts with its target is crucial for rational drug design. Future research will increasingly utilize advanced biophysical and computational techniques to study the kinetics and thermodynamics of pyrrolidine-ligand binding. researchgate.net

Advanced Techniques for Characterizing Ligand-Target Interactions:

| Technique | Information Gained | Significance in Drug Discovery |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of a binding event, including enthalpy and entropy changes. researchgate.neth1.co | Helps in understanding the driving forces behind ligand binding and can guide the optimization of lead compounds. |

| Surface Plasmon Resonance (SPR) | Enables real-time measurement of binding kinetics, including association and dissociation rate constants. | Provides insights into the residence time of a drug on its target, which can be a better predictor of efficacy than binding affinity alone. |

| Molecular Dynamics (MD) Simulations | Computationally simulates the dynamic interactions between a ligand and its target at an atomic level. nih.govnih.gov | Can predict binding pathways, reveal the influence of conformational changes, and aid in the interpretation of experimental data. |

| Cryogenic Electron Microscopy (Cryo-EM) | Determines the high-resolution three-dimensional structure of protein-ligand complexes. | Provides a detailed structural basis for understanding binding interactions and facilitates structure-based drug design. |

By integrating these advanced methodologies, researchers can gain a more nuanced understanding of the molecular recognition processes governing the activity of pyrrolidine-based drugs, leading to the design of more selective and effective therapeutics. frontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Phenylpropyl)pyrrolidine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of pyrrolidine derivatives typically involves alkylation or reductive amination strategies. For example, analogous compounds like 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine () were synthesized using dichloromethane as a solvent under NaOH-mediated conditions. To optimize yields for this compound:

Reagent Ratios : Adjust stoichiometry of phenylpropyl halide and pyrrolidine precursors.

Catalysis : Test palladium or nickel catalysts for cross-coupling steps.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Monitor progress via TLC and NMR spectroscopy. Prioritize inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm regiochemistry and substituent orientation (e.g., pyrrolidine ring protons at δ 1.5–3.0 ppm; aromatic protons at δ 6.5–7.5 ppm).

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- IR : Detect characteristic N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹).

Cross-reference with PubChem data (e.g., InChI keys in –17) for structural validation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation (P305+P351+P338; ).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Document acute toxicity risks (H303, H313, H333 codes; ) and consult SDS templates for pyrrolidine analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple assays (e.g., enzyme inhibition, cell viability).

- Batch Analysis : Compare purity (HPLC ≥98%) and stereochemical consistency (chiral chromatography).

- Meta-Analysis : Cross-validate data against structurally similar compounds (e.g., 3-aminopyrrolidine derivatives in ).

Address solvent interference (DMSO vs. aqueous buffers) and control for metabolic stability .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound in drug discovery?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., GPCRs).

- QSAR Modeling : Train models on pyrrolidine analogs (e.g., 2-(3-Fluorobenzoyl)pyridine in ) to correlate substituent effects with bioactivity.

- MD Simulations : Assess conformational stability in lipid bilayers (NAMD/GROMACS). Validate with experimental LogP and solubility data .

Q. How do steric and electronic effects influence the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Steric Maps : Generate using DFT calculations (Gaussian) to analyze substituent bulk near the pyrrolidine nitrogen.

- Kinetic Studies : Compare reaction rates under varying electronic conditions (e.g., electron-withdrawing vs. donating groups on phenyl rings).

- Spectroscopic Probes : Use ¹⁵N NMR to assess nitrogen lone-pair accessibility. Reference analogous pyridine catalysis studies ( ) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions under identical conditions (solvent, temperature, catalyst loading).

- Side-Product Analysis : Identify by-products via LC-MS and optimize quenching steps (e.g., rapid cooling).

- Collaborative Validation : Share protocols with independent labs; use open-source platforms for data transparency.

Cross-check with pyridine derivative syntheses (e.g., ’s 99% purity protocol) .

Analytical and Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.